![molecular formula C20H19BrN6 B2559763 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline CAS No. 129177-23-7](/img/structure/B2559763.png)

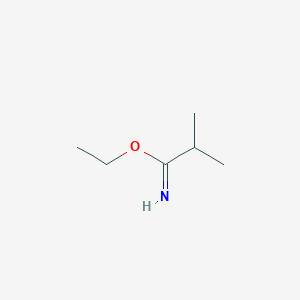

3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

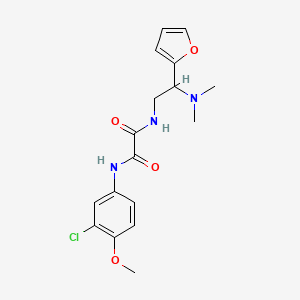

“3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of the triazoloquinazoline class of compounds . These compounds have been studied for their potential anticancer activity .

Synthesis Analysis

Triazoloquinazoline derivatives can be synthesized through bioisosteric modification of other compounds, such as the triazolophthalazine ring system of L-45 . This process involves maintaining essential structural fragments for effective binding with the binding site of PCAF .Molecular Structure Analysis

The molecular structure of “3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline” would be similar to other triazoloquinazoline derivatives. It would include a triazoloquinazoline core, a 4-bromophenyl group, and a 4-methylpiperazino group .Applications De Recherche Scientifique

Electrocatalysis and Heterocyclic Frameworks

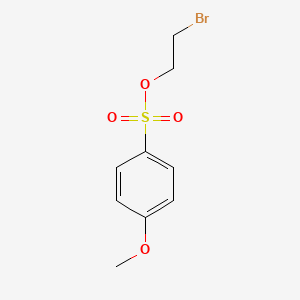

- Application : The compound’s electrocatalytic properties have been explored for oxidative C–H cycloamination reactions. Specifically, it serves as a precursor for tricyclic [1,2,4]triazolo-[3,4-i]purine nucleosides. These heterocyclic frameworks find relevance in drug discovery and materials science .

Antiviral and Antimicrobial Agents

- Application : Researchers have synthesized novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, including isosteres like pyrimido-quinoxaline. These compounds hold promise as potential antiviral and antimicrobial agents .

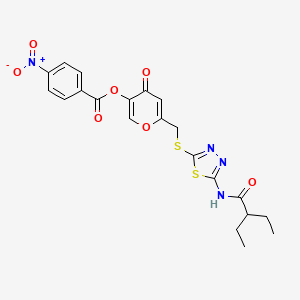

Bioisosterism and Cancer Therapy

- Application : Targeting the PCAF (p300/CBP-associated factor) bromodomain is a therapeutic strategy for cancer treatment. A potent inhibitor, L-45, based on the triazolophthalazine scaffold, has been identified. The compound’s bioisosterism with [1,2,4]triazolo[4,3-c]quinazolines contributes to its activity .

Diheterocycle Synthesis via C(sp3)–H Functionalization

- Application : The compound enables the direct oxidative functionalization of sp3 C–H bonds in 2-methyl-azaheteroarenes. This protocol leads to the synthesis of triazolo[4,3-a]pyridine–quinoline linked diheterocycles, demonstrating a wide substrate scope and functional group tolerance .

Orientations Futures

Propriétés

IUPAC Name |

3-(4-bromophenyl)-5-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN6/c1-25-10-12-26(13-11-25)20-22-17-5-3-2-4-16(17)19-24-23-18(27(19)20)14-6-8-15(21)9-7-14/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJVRLJJDZQDKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2559680.png)

![1-Carbazol-9-yl-3-[(2-methylcyclohexyl)amino]propan-2-ol](/img/structure/B2559681.png)

![2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2559684.png)

![4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2559689.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2559694.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559699.png)

![9-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]purine](/img/structure/B2559700.png)